WEHI-345

Übersicht

Beschreibung

WEHI-345 ist ein potenter und selektiver Inhibitor der Rezeptor-interagierenden Proteinkinase 2 (RIPK2). Seine chemische Struktur wird durch die CAS-Nummer 1354825-58-3 repräsentiert. RIPK2 spielt eine entscheidende Rolle in Immunsignalisierungswegen, insbesondere bei der Aktivierung von NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) bei Stimulation der Oligomerisierungsdomäne (NOD) .

2. Präparationsmethoden

Synthesewege: Der Syntheseweg für this compound wurde in der verfügbaren Literatur nicht explizit offengelegt. Es wird durch kundenspezifische chemische Verfahren synthetisiert.

Reaktionsbedingungen: Spezifische Reaktionsbedingungen für die this compound-Synthese sind proprietär. Forscher haben diese Verbindung mit spezialisierten Methoden entwickelt, aber die genauen Details bleiben vertraulich.

Industrielle Produktionsmethoden: Informationen zu großtechnischen Produktionsmethoden für this compound sind nicht öffentlich zugänglich. Als Forschungsverbindung wird es hauptsächlich für wissenschaftliche Untersuchungen synthetisiert.

Wissenschaftliche Forschungsanwendungen

Inflammatory Diseases

WEHI-345 has shown promise in preclinical models for treating autoimmune conditions such as multiple sclerosis (MS). Research indicates that administration of this compound after the onset of MS symptoms can halt disease progression in approximately 50% of cases . This highlights its potential as a therapeutic agent for managing chronic inflammatory diseases.

Cancer Research

In addition to its anti-inflammatory properties, this compound has been investigated for its role in cancer treatment. Studies have demonstrated that this compound can inhibit tumor cell invasion and reduce metastatic burden in vivo, suggesting that it may serve as a novel therapeutic strategy for certain malignancies . The specificity of this compound for RIPK2 over other kinases enhances its therapeutic profile, making it a candidate for further exploration in oncology.

Efficacy in Preclinical Models

A study published in Nature Communications detailed the effects of this compound on monocyte-derived macrophages (BMDMs) stimulated with muramyl dipeptide (MDP). The results showed that this compound significantly reduced the phosphorylation of key signaling proteins involved in inflammation, leading to decreased levels of pro-inflammatory cytokines .

Comparative Analysis with Other Inhibitors

In comparative studies, this compound demonstrated superior selectivity for RIPK2 compared to other inhibitors such as SB-203580 and Erlotinib, which also target kinases involved in inflammatory pathways . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.

Data Table: Summary of this compound Applications

Wirkmechanismus

Target of Action

WEHI-345, also known as N-(2-(4-amino-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-methylpropyl)isonicotinamide, is a potent and selective inhibitor of receptor-interacting serine/threonine kinase 2 (RIPK2) . RIPK2 is a vital immunomodulator that plays critical roles in nucleotide-binding oligomerization domain 1 (NOD1), NOD2, and Toll-like receptors (TLRs) signaling .

Mode of Action

This compound functions by binding to the ATP-binding pocket of RIPK2 and changing its conformation to inhibit NOD signaling . This prevents RIPK2 from binding to IAPs, interfering with RIPK2 ubiquitination and downstream nuclear factor kappa B (NF-κB) signaling activation .

Biochemical Pathways

Stimulated NOD1 and NOD2 interact with RIPK2 and lead to the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPK), followed by the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12/23 . Defects in NOD/RIPK2 signaling are associated with numerous inflammatory diseases .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not readily available, it is known that this compound is a potent and selective RIPK2 kinase inhibitor with an IC50 of 0.13 μM . This suggests that the compound has a high affinity for its target, which could influence its bioavailability and distribution within the body.

Result of Action

This compound reduces levels of RIPK2 phosphorylation at Ser176 in bone marrow-derived macrophages (BMDMs) stimulated by muramyl dipeptide (MDP). It decreases MDP-induced transcription of TNF and IL-6 in BMDMs and reduces mRNA levels of the NF-κB target genes TNF, IL-8, IL-1β, and A20 in MDP-stimulated THP-1 cells in a concentration-dependent manner .

Biochemische Analyse

Biochemical Properties

WEHI-345 is a selective RIPK2 kinase inhibitor with an IC50 of 0.13 μM . It interacts with RIPK2, a vital immunomodulator that plays critical roles in nucleotide-binding oligomerization domain 1 (NOD1), NOD2, and Toll-like receptors (TLRs) signaling . By delaying RIPK2 ubiquitylation and NF-κB activation on oligomerization domain (NOD) stimulation, this compound can inhibit the production of pro-inflammatory cytokines .

Cellular Effects

This compound has been shown to inhibit MDP-induced autophosphorylation activity of RIPK2 in cells . It also blocks MDP-induced transcription of the inflammatory mediators TNF and interleukin-6 (IL-6) in bone marrow-derived macrophages (BMDMs). In THP-1 cells, this compound reduces mRNA levels of NF-kB targets such as TNF, IL-8, IL-1b, and A20 .

Molecular Mechanism

The molecular mechanism of this compound involves binding to the ATP-binding pocket of RIPK2 and changing its conformation to inhibit NOD signaling . This prevents RIPK2 from binding to IAPs, thereby interfering with RIPK2 ubiquitination and downstream NF-κB signaling activation .

Temporal Effects in Laboratory Settings

Despite only delaying NF-kB activation on NOD stimulation, this compound prevents cytokine production in vitro and in vivo and ameliorates experimental autoimmune encephalomyelitis in mice . This indicates that this compound has long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

In induced chronic EAE C57BL/6 mice, treatment with this compound (20 mg/kg, twice daily intraperitoneal injection) significantly lowered the mean disease score compared to untreated or vehicle-treated mice . This suggests that the effects of this compound vary with different dosages in animal models .

Metabolic Pathways

This compound is involved in the NOD/RIPK2 signaling pathway, which plays essential roles in regulating the innate immunity . It interacts with RIPK2, leading to the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPK), followed by the production of pro-inflammatory cytokines .

Subcellular Localization

The subcellular localization of this compound is not explicitly reported in the literature. Given its role as a RIPK2 inhibitor, it is likely to be found in the same subcellular locations as RIPK2, which includes the cytoplasm and potentially the nucleus, given RIPK2’s role in NF-κB activation .

Vorbereitungsmethoden

Synthetic Routes: The synthetic route for WEHI-345 has not been explicitly disclosed in the available literature. it is synthesized through custom chemical processes.

Reaction Conditions: Specific reaction conditions for this compound synthesis are proprietary. Researchers have developed this compound using specialized methods, but the exact details remain confidential.

Industrial Production Methods: Information regarding large-scale industrial production methods for this compound is not publicly accessible. As a research compound, it is primarily synthesized for scientific investigations.

Analyse Chemischer Reaktionen

WEHI-345 durchläuft spezifische Reaktionen im Zusammenhang mit seiner Inhibition von RIPK2. Obwohl detaillierte Reaktionsmechanismen nicht offengelegt werden, ist es wichtig, seine Wechselwirkungen hervorzuheben:

Inhibition der RIPK2-Autophosphorylierung: This compound inhibiert die Autophosphorylierungsaktivität von RIPK2 in Zellen .

Transkriptionelle Regulation: Es blockiert stark die Transkription von entzündungsfördernden Mediatoren (wie TNF und Interleukin-6), die durch NOD-Signalisierung induziert werden .

Vergleich Mit ähnlichen Verbindungen

WEHI-345 zeichnet sich durch seine hohe Spezifität für RIPK2 (Kd = 46 nM) aus . Zu anderen RIP-Kinase-Inhibitoren gehören RIPK1, RIPK4 und RIPK5, aber this compound ist in seiner Selektivität einzigartig.

Biologische Aktivität

WEHI-345 is a selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), a critical kinase involved in the signaling pathways of the nucleotide-binding oligomerization domain (NOD) receptors, which play a significant role in immune responses. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, effects on cytokine production, and implications for therapeutic applications.

This compound selectively inhibits RIPK2, which is essential for NOD-mediated activation of NF-κB and subsequent pro-inflammatory cytokine production. The compound effectively delays RIPK2 ubiquitylation and NF-κB activation upon NOD stimulation. Research indicates that this compound does not exhibit significant activity against other kinases such as RIPK1, RIPK4, and RIPK5, demonstrating its specificity for RIPK2 with a dissociation constant () of 46 nM .

Inhibition Profile

The inhibition profile of this compound was assessed using KINOMEscan technology, revealing that at a concentration of 1 μM, it exhibited over 90% inhibition against four tested kinases: KIT, RET, PDGFRβ, and SRC. Notably, it showed negligible activity against other kinases at this concentration .

Effects on Cytokine Production

This compound significantly reduces the production of inflammatory cytokines such as TNF and interleukin-6 (IL-6) in response to NOD stimulation. In experiments with bone marrow-derived macrophages (BMDMs) and THP-1 cells, treatment with this compound led to decreased mRNA levels of NF-κB target genes, indicating its potent anti-inflammatory effects .

Cytotoxicity Assessment

Importantly, this compound has been shown to be non-cytotoxic at concentrations up to 1 μM when used in combination with NOD stimulation. This suggests that the compound can be utilized in therapeutic settings without adversely affecting cell viability .

Case Studies and Experimental Findings

Several studies have demonstrated the efficacy of this compound in various experimental models:

- In Vitro Studies : In BMDMs stimulated with MDP (muramyl dipeptide), this compound reduced levels of phosphorylated RIPK2 to baseline levels observed in unstimulated cells. This confirms its ability to inhibit autophosphorylation activity in a cellular context .

- In Vivo Studies : In models of experimental autoimmune encephalomyelitis (EAE), a condition characterized by neuroinflammation, treatment with this compound ameliorated disease symptoms by inhibiting RIPK2-mediated inflammatory responses .

Summary of Key Findings

| Parameter | Value |

|---|---|

| Target Kinase | RIPK2 |

| Selectivity | Highly selective (>10 μM against RIPK1, RIPK4, RIPK5) |

| Dissociation Constant () | 46 nM |

| Cytokines Inhibited | TNF, IL-6 |

| Non-Cytotoxic Concentration | Up to 1 μM |

| Therapeutic Potential | Effective in EAE models |

Eigenschaften

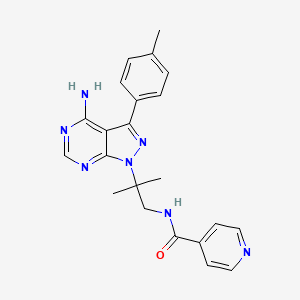

IUPAC Name |

N-[2-[4-amino-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]-2-methylpropyl]pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N7O/c1-14-4-6-15(7-5-14)18-17-19(23)26-13-27-20(17)29(28-18)22(2,3)12-25-21(30)16-8-10-24-11-9-16/h4-11,13H,12H2,1-3H3,(H,25,30)(H2,23,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEBSTCDZKUSVOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)(C)CNC(=O)C4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the mechanism of action of WEHI-345, and how does it impact inflammatory processes?

A1: this compound is a potent and selective inhibitor of Receptor-interacting serine/threonine protein kinase 2 (RIPK2). [, , ] This kinase plays a crucial role in the NOD1 and NOD2 signaling pathways, which are involved in the recognition of bacterial components and the subsequent initiation of inflammatory responses. [] By inhibiting RIPK2, this compound disrupts this signaling cascade and prevents the production of pro-inflammatory cytokines, thereby dampening the inflammatory process. [, ]

Q2: How does the structure of this compound contribute to its selectivity for RIPK2 over other kinases?

A2: While the provided abstracts do not explicitly detail the structure-activity relationship (SAR) of this compound, one study mentions using it as a control in their investigation of novel RIPK2 inhibitors. [] They highlight that their identified compound exhibited a similar binding pose to this compound when complexed with RIPK2, suggesting common structural features are crucial for binding. [] Further research focusing on this compound's SAR would be valuable to fully understand the structural basis of its selectivity.

Q3: What evidence supports the potential therapeutic use of this compound in inflammatory diseases?

A3: Studies demonstrate the therapeutic potential of this compound in inflammatory disease models. In a murine acute colitis model, this compound exhibited superior efficacy compared to the JAK inhibitor filgotinib, highlighting its potential for treating inflammatory bowel diseases (IBD). [] Another study revealed that this compound effectively blocked tumor cell invasion in vitro and reduced metastatic burden in vivo, suggesting its potential application in cancer treatment, particularly in cases where inflammation plays a significant role in tumor progression. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.